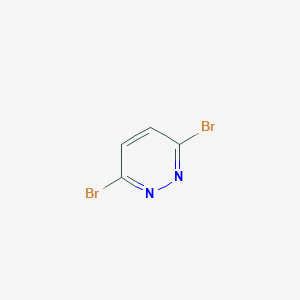

3,6-Dibromopyridazine

説明

Significance of Pyridazine (B1198779) Heterocycles in Synthetic Chemistry and Allied Fields

Pyridazine and its derivatives are not commonly found in nature, a fact that has spurred significant interest in their synthetic preparation. wikipedia.org The presence of two adjacent nitrogen atoms in the pyridazine ring imparts a distinct electronic character, influencing its reactivity and physical properties. nih.gov This unique arrangement leads to a polarized system, making pyridazines valuable intermediates in the synthesis of more complex heterocyclic systems. acs.org

The applications of pyridazine-containing compounds are extensive and impactful. In the realm of medicinal chemistry, the pyridazine core is a recognized "privileged structure," appearing in a number of approved drugs and drug candidates. nih.govacs.org Its derivatives have been investigated for a wide spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, and anticancer properties. researchgate.net Beyond pharmaceuticals, pyridazine derivatives have also found utility in agricultural chemistry as herbicides. wikipedia.org The adaptability of the pyridazine ring for substitution allows for the fine-tuning of its properties, making it a valuable tool for chemists in various fields. rjptonline.org

Overview of Dihalo-substituted Pyridazines as Versatile Synthons

Within the family of pyridazine derivatives, dihalo-substituted pyridazines stand out as particularly versatile and powerful synthons in organic synthesis. These molecules, which feature two halogen atoms attached to the pyridazine ring, serve as key starting materials for the construction of a diverse range of more complex structures. The reactivity of the carbon-halogen bonds allows for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net

Among the dihalo-substituted pyridazines, 3,6-dichloropyridazine (B152260) has been extensively studied and utilized. researchgate.netgoogle.comrsc.org It is a crucial intermediate in the synthesis of numerous compounds, including those with potential therapeutic applications. google.comiau.ir The chlorine atoms at the 3 and 6 positions are susceptible to displacement by various nucleophiles, providing a straightforward route to a wide array of 3,6-disubstituted pyridazines. researchgate.net This reactivity has been harnessed in the preparation of fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, which are of interest in medicinal chemistry. nih.gov The strategic use of 3,6-dihalopyridazines enables the introduction of diverse functional groups, making them indispensable building blocks in the synthetic chemist's toolbox. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dibromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFMTSSCUETHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290072 | |

| Record name | 3,6-dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17973-86-3 | |

| Record name | 17973-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,6 Dibromopyridazine and Its Precursors

Historical Perspectives on the Synthesis of 3,6-Dibromopyridazine

The development of synthetic routes to this compound has been a journey from broad-spectrum halogenation techniques to highly selective and efficient methodologies.

Initial efforts to synthesize dihalogenated pyridazines often involved the reaction of a pyridazine (B1198779) precursor with a strong halogenating agent. A foundational method involved the preparation of 3,6-pyridazinediol (the tautomeric form of maleic hydrazide) from maleic anhydride (B1165640) and hydrazine (B178648), which was then treated with a phosphorus halide. core.ac.uksphinxsai.com One of the earliest documented methods for preparing 3,6-dihalopyridazines was the reaction of maleic hydrazide with a halogenating agent such as phosphorus oxybromide or phosphorus pentabromide. google.comacs.org

These early approaches, while foundational, had several limitations:

Harsh Reaction Conditions: The use of reagents like phosphorus oxybromide often required high temperatures (70-80°C or higher) and vigorous reactions. acs.org

Byproduct Formation: The reactions could produce a mixture of products, making the isolation and purification of the desired this compound challenging.

Moderate Yields: Yields were often not optimal, with some early procedures reporting efficiencies around 50%, although improvements could be made by adding bromine to the reaction mixture. acs.org

These limitations drove the search for more refined and selective synthetic strategies.

A significant breakthrough in the synthesis of this compound occurred with the development of methods that offered greater control over the regioselectivity of the bromination. Direct bromination of the parent pyridazine ring was often unselective, leading to a mixture of isomers. The challenge lay in directing the bromine atoms specifically to the 3 and 6 positions.

A pivotal development was reported in 1953 by the team of Professor Charles D. Hurd. bloomtechz.combloomtechz.com Their work introduced a highly selective synthesis route starting from pyridazine-N-oxide. By activating the pyridazine ring via N-oxidation, a subsequent reaction with phosphorus tribromide allowed for the specific introduction of bromine at the desired positions. bloomtechz.combloomtechz.com This approach dramatically improved the regional selectivity to over 95% and provided good yields, effectively solving the selectivity issues that plagued earlier direct bromination attempts. bloomtechz.combloomtechz.com The use of an N-oxide intermediate to direct halogenation to the 4-position (and by extension, the 3- and 6-positions in the pyridazine system) became a more widely adopted strategy in heterocyclic chemistry. nih.govabertay.ac.uk

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry has further refined the preparation of this compound, focusing on efficiency, safety, and procedural simplicity.

The synthesis of this compound from maleic hydrazide remains a widely used and reliable method. This contemporary application of a classic route typically involves two main steps. First, maleic hydrazide is prepared by the condensation of maleic anhydride with hydrazine monohydrate. chemicalbook.com The resulting maleic hydrazide is then treated with a brominating agent, most commonly phosphorus oxybromide (POBr₃), to yield this compound. google.comchemicalbook.com

The reaction involves heating a mixture of maleic hydrazide and an excess of freshly distilled phosphorus oxybromide. google.comchemicalbook.com The excess reagent often facilitates a smoother reaction and easier product isolation. google.com After heating for several hours, the reaction mixture is carefully quenched with ice water and neutralized to precipitate the product. chemicalbook.com

Table 1: Synthesis of this compound from Maleic Hydrazide

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Maleic anhydride, Hydrazine monohydrate | Water, Reflux | Maleic hydrazide |

This table provides a simplified overview of the synthetic process.

The highly selective method developed in the 1950s remains a cornerstone of modern synthesis for this compound due to its precision. bloomtechz.combloomtechz.com The process begins with the N-oxidation of pyridazine, typically using an oxidizing agent like hydrogen peroxide. sphinxsai.com The resulting pyridazine-N-oxide is then reacted with phosphorus tribromide (PBr₃). bloomtechz.combloomtechz.com

This method's key advantage is its high regioselectivity, which is attributed to the electronic influence of the N-oxide group. The reaction mechanism involves the formation of an active intermediate between the N-oxide and PBr₃, followed by electrophilic bromination and subsequent elimination to yield the final product. bloomtechz.com This route consistently produces this compound with high purity and in good yields, typically between 65-70%. bloomtechz.combloomtechz.com

In recent years, significant advancements have been made in developing one-pot and two-chamber reactions for the synthesis of pyridazines, reflecting a broader trend towards more sustainable and efficient "green" chemistry. researchgate.netnih.gov These methods offer advantages such as reduced waste, fewer purification steps, and improved safety.

One innovative approach utilizes acetylene (B1199291) surrogates in cycloaddition reactions with 1,2,4,5-tetrazines to form the pyridazine ring. researchgate.netnih.gov This can be performed in a single reaction vessel (one-pot) or using a specialized two-chamber reactor. researchgate.netnih.gov In the two-chamber setup, acetylene gas is generated in one chamber (e.g., from calcium carbide and water) and is then allowed to react with the tetrazine substrate in the second chamber, leading to quantitative yields of the corresponding pyridazine. chemicalbook.comnih.gov This technique avoids the direct handling of acetylene gas, enhancing safety. nih.gov These modern methods represent the cutting edge of pyridazine synthesis, offering highly efficient and flexible pathways to a wide range of substituted pyridazines, including precursors for this compound. researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies

| Method | Precursor | Key Reagent | Primary Advantage(s) | Typical Yield |

|---|---|---|---|---|

| Historical | Maleic hydrazide | POBr₃ | Foundational route | ~50% (can be improved) acs.org |

| N-Oxide Route | Pyridazine-N-oxide | PBr₃ | High regioselectivity (>95%) | 65-70% bloomtechz.combloomtechz.com |

This table summarizes and compares the key features of different synthetic strategies.

Continuous Flow Synthesis Approaches for Pyridazine Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and greater scalability over traditional batch processes. organic-chemistry.org The application of flow chemistry to the synthesis of pyridazine derivatives has demonstrated its potential for producing these important heterocyclic compounds more efficiently and safely.

One notable application involves the synthesis of a C-C chemokine receptor type 1 (CCR1) antagonist, which utilizes a pyridazine core. In this process, a solution of 3,6-dichloropyridazine-4-carboxylic acid, triethylamine, and tert-butanol (B103910) in a toluene/acetonitrile mixture is combined with a solution of diphenylphosphoryl azide (B81097) (DPPA). This mixture is then passed through heated reactor coils to induce a Curtius rearrangement. nih.govacs.org The use of in-line monitoring for temperature and pressure ensures the safety of the process, particularly when handling potentially hazardous reagents like azides. nih.govacs.org This flow setup yielded the desired carbamate (B1207046) product, which could then be used in subsequent batch reactions. nih.gov

The N-oxidation of pyridine (B92270) derivatives, a related class of N-heterocycles, has also been successfully translated to a continuous flow process. Using a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant, various pyridine N-oxides have been produced in very high yields (up to 99%). organic-chemistry.orgthieme-connect.com This method is noted for being safer, greener, and more efficient than batch methods, with the catalyst maintaining its activity for over 800 hours of continuous operation, highlighting its potential for large-scale industrial production. organic-chemistry.orgthieme-connect.com

Furthermore, continuous flow hydrogenation has been employed for the synthesis of semi-saturated bicyclic fragments that include a pyridazine moiety. For instance, the reduction of a specific pyridazine derivative was achieved using a 10% Pd/C catalyst at high pressure (100 bar) and temperature (120 °C) to obtain full conversion. dundee.ac.uk These examples underscore the versatility of continuous flow technology in accessing a range of pyridazine-based structures, from functionalized monomers to complex, saturated ring systems.

| Starting Material | Reaction Type | Key Reagents/Catalyst | Reactor Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine-4-carboxylic acid | Curtius Rearrangement | DPPA, Triethylamine | Heated Reactor Coils | Safe and controlled synthesis of a key intermediate for a CCR1 antagonist. | nih.gov, acs.org |

| Pyridine Derivatives | N-Oxidation | H₂O₂, TS-1 | Packed-Bed Microreactor | Highly efficient (up to 99% yield) and long-lasting catalytic system (>800h). | organic-chemistry.org, thieme-connect.com |

| Pyridazine Derivative (for hydrogenation) | Hydrogenation | Pd/C (10% w/w) | Flow Reactor | Successful reduction under high pressure and temperature for creating semi-saturated fragments. | dundee.ac.uk |

Preparation of Key Intermediates for this compound Derivatives

Synthesis of this compound-4,5-diamine

A key intermediate for the construction of fused heterocyclic systems containing the this compound scaffold is this compound-4,5-diamine. This compound serves as a crucial building block for materials with applications in photovoltaics. mdpi.comresearchgate.net

An unexpected yet effective synthesis of this compound-4,5-diamine has been developed from 4,7-dibromo mdpi.comCurrent time information in Bangalore, IN.asianpubs.orgthiadiazolo[3,4-d]pyridazine. mdpi.comresearchgate.net The synthesis involves the reductive cleavage of the fused 1,2,5-thiadiazole (B1195012) ring. While common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH) led to decomposition of the starting material, treatment with sodium methoxide (B1231860) (MeONa) in tetrahydrofuran (B95107) (THF) at reflux proved successful. mdpi.com The reaction mixture is heated for four hours, after which the product is isolated and purified by column chromatography. mdpi.comresearchgate.net

The structure of the resulting this compound-4,5-diamine was unequivocally confirmed through high-resolution mass spectrometry, ¹H and ¹³C-NMR, and IR spectroscopy. mdpi.com This synthetic route provides a novel method for the reductive cleavage of a 1,2,5-thiadiazole ring that is fused to an electron-accepting system. mdpi.com The diamine product is a valuable precursor for further reactions, such as cyclization with selenium dioxide to form new heterocyclic systems. mdpi.com

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4,7-Dibromo mdpi.comCurrent time information in Bangalore, IN.asianpubs.orgthiadiazolo[3,4-d]pyridazine | Sodium methoxide (MeONa) | Tetrahydrofuran (THF) | Reflux, 4 hours | This compound-4,5-diamine | mdpi.com, researchgate.net |

Precursors for Functionalized Pyridazines

The functionalization of the pyridazine ring is essential for tuning its chemical and physical properties for various applications. The synthesis of precursors is a critical first step in building diverse pyridazine libraries.

One common strategy for accessing the pyridazine core is through the cyclisation of 1,4-dicarbonyl compounds with hydrazine. mdpi.com Saturated 1,4-diketones yield dihydropyridazines that can be oxidized to the aromatic pyridazine, while unsaturated 1,4-diketones can form the aromatic ring directly. asianpubs.org

For the synthesis of more complex, functionalized pyridazines, cross-coupling reactions are widely used. The Suzuki-Miyaura cross-coupling reaction, for example, is advantageous for creating C-C bonds. A precursor such as 3-bromo-6-(thiophen-2-yl)pyridazine can be synthesized and subsequently coupled with various (hetero)aromatic boronic acids to produce a range of π-conjugated systems. mdpi.com The synthesis of this brominated precursor involves treating 6-(thiophen-2-yl)pyridazin-3(2H)-one with a brominating agent like phosphorus oxybromide (POBr₃). mdpi.com

Another flexible approach involves the use of 4-chloro-1,2-diaza-1,3-butadienes as precursors. These compounds react with active methylene (B1212753) compounds to generate diversely functionalized pyridazines, providing access to structures that are analogues of GABA-A antagonists. nih.govacs.org

Furthermore, 3,6-dichloropyridazine (B152260) serves as a versatile precursor for a variety of derivatives through nucleophilic substitution reactions. It can react with amines, such as isobutylamine (B53898) or 4-decylaniline, to produce mono- or di-substituted amino-pyridazines, which are themselves valuable intermediates for more complex molecules. rsc.org

Mechanistic Investigations of Reactions Involving 3,6 Dibromopyridazine

Transition Metal-Catalyzed Cross-Coupling Mechanisms

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize 3,6-dibromopyridazine. researchgate.net These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Palladium catalysis is widely used for the selective functionalization of this compound. The general mechanism for reactions like Stille (using organostannanes) and Negishi (using organozincs) begins with the oxidative addition of a C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. acs.orgmdpi.com This step is often rate-determining and its selectivity is governed by the electronic and steric environment of the C-Br bond. scispace.com

For this compound, the two C-Br bonds are electronically equivalent, so initial oxidative addition can occur at either site. Subsequent steps involve transmetalation, where the organic group from the organometallic reagent (e.g., organostannane or organozinc) is transferred to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. acs.orgpageplace.de

A study on the functionalization of 3,6-dichloropyridazine (B152260), a related substrate, showed that catalyst tuning could control regioselectivity. For instance, a Negishi cross-coupling using a palladium catalyst selectively functionalized one position, leaving the other chlorine atom untouched for subsequent reactions. uni-muenchen.de This high level of control is also applicable to the dibromo analog. The choice of ligands, such as SPhos, is crucial for achieving high yields in these transformations. researchgate.net

| Reaction | Organometallic Reagent | General Mechanism Steps | Notes on this compound |

| Stille Coupling | R-Sn(Alkyl)₃ | 1. Oxidative Addition of Ar-Br to Pd(0)2. Transmetalation with R-Sn(Alkyl)₃3. Reductive Elimination | Allows for sequential, regioselective functionalization. researchgate.net The remaining C-Br bond can be used in a subsequent Stille or other coupling reaction. acs.org |

| Negishi Coupling | R-ZnX | 1. Oxidative Addition of Ar-Br to Pd(0)2. Transmetalation with R-ZnX3. Reductive Elimination | Highly effective for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formation. acs.org Organozinc reagents show high functional group tolerance. nih.gov |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. The mechanism is similar, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. Nickel catalysts have shown unique reactivity and selectivity profiles. For example, in the stepwise functionalization of 3-alkylthio-6-chloropyridazine, a nickel catalyst with a Xantphos ligand was used to selectively couple an aryl group at the C6 position, while a subsequent palladium-catalyzed reaction targeted the C3 position. researchgate.net This demonstrates that the choice of metal catalyst can be a powerful tool for directing regioselectivity in dihalogenated pyridazines. Nickel-catalyzed photoredox reactions have also emerged as a mild and efficient method for C-O and C-N cross-couplings. chemrxiv.orgacs.org

Directed Metallation and Functionalization Pathways on the Pyridazine (B1198779) Scaffold

Directed metallation, or deprotonation, provides an alternative strategy for functionalizing the pyridazine ring, targeting C-H bonds instead of C-Br bonds. This method relies on the use of strong bases, often in combination with directing groups, to achieve regioselective C-H activation. The electron-deficient nature of the pyridazine ring acidifies the ring protons, making them susceptible to deprotonation by strong bases like lithium amides (e.g., LDA) or TMP (2,2,6,6-tetramethylpiperidyl) bases. znaturforsch.com

Recent studies have employed TMP-based reagents like TMPMgCl·LiCl and TMPZnCl·LiCl for the selective metallation of the pyridazine scaffold. uni-muenchen.denih.gov For the parent pyridazine, these reagents selectively deprotonate the C3 position. researchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

In the context of substituted pyridazines, the regioselectivity of metallation is influenced by a combination of the inherent acidity of the ring protons and the directing ability of existing substituents. For instance, the use of a bidentate Lewis acid in conjunction with TMPZnCl·LiCl has been shown to direct metallation to the C4 position of pyridazine, a site not typically accessed. researchgate.net This approach allows for the functionalization of positions that are not readily accessible through substitution or conventional cross-coupling reactions, providing a complementary tool for elaborating the pyridazine core.

Applications of 3,6 Dibromopyridazine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of 3,6-dibromopyridazine facilitates its use as a foundational element for the construction of more elaborate heterocyclic frameworks. The ability to introduce different substituents sequentially allows for the synthesis of a variety of fused and multi-ring systems.

This compound serves as a precursor in the synthesis of cinnoline (B1195905) derivatives. chem960.com Cinnolines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis often involves reactions that construct the second ring of the cinnoline system by utilizing the reactivity of the carbon-bromine bonds on the pyridazine (B1198779) core. For instance, intramolecular cyclization reactions of suitably substituted pyridazine derivatives derived from this compound can lead to the formation of the cinnoline scaffold. nih.gov

A significant application of this compound is its role as a starting material for dihalo-substituted chalcogenadiazoles, which are of interest for developing photovoltaic materials. scribd.com The synthesis of these fused heterocyclic systems often begins with the transformation of this compound into this compound-4,5-diamine. scribd.comgoogle.com This diamine can then be reacted with appropriate reagents to form the chalcogenadiazole ring. For example, reaction with selenium dioxide can yield 4,7-dibromo- chem960.comwisc.eduresearchgate.netselenadiazolo[3,4-d]pyridazine. google.comgoogle.com Similarly, it is a precursor for the synthesis of 4,7-dibromo chem960.comwisc.eduresearchgate.netthiadiazolo[3,4-d]pyridazine. scribd.com These dihalogenated fused systems are valuable intermediates for further functionalization in the creation of new organic materials.

The electron-deficient nature of the pyridazine ring, coupled with the presence of two bromine atoms, allows for highly selective and stepwise functionalization. wisc.eduresearchgate.netepdf.pubnih.gov This control is crucial for the synthesis of polysubstituted pyridazines with well-defined substitution patterns. Research has demonstrated that by employing techniques such as selective metalations using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and subsequent catalyst-tuned cross-coupling reactions, it is possible to introduce a variety of functional groups at specific positions on the pyridazine core. wisc.eduepdf.pubnih.gov For example, starting from this compound, one bromine can be selectively replaced, and then the remaining positions on the ring can be functionalized in a controlled manner, leading to tri- and even tetra-functionalized pyridazines. wisc.eduresearchgate.net This stepwise approach provides access to a vast chemical space of pyridazine derivatives that would be difficult to obtain otherwise.

Role in Cross-Coupling Reactions for Aryl/Alkyl Pyridazine Synthesis

This compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nahrainuniv.edu.iq These reactions enable the direct introduction of aryl and alkyl groups onto the pyridazine nucleus.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi cross-coupling reactions have been successfully applied to this compound and its derivatives. researchgate.netnahrainuniv.edu.iqwikipedia.orgpatsnap.com In a typical Suzuki-Miyaura reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding di-aryl-pyridazine. The reaction conditions can often be tuned to achieve either mono- or di-substitution.

The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide, has also proven to be highly effective. wisc.eduresearchgate.net This method allows for the introduction of a wide range of aryl and alkyl groups with high functional group tolerance. The strategic use of different catalysts and ligands can direct the regioselectivity of the coupling, allowing for the synthesis of unsymmetrically substituted pyridazines. researchgate.net

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyridazines |

| Negishi | Organozinc reagents, Pd or Ni catalyst | Aryl/Alkyl-substituted pyridazines |

This table provides a simplified overview of common cross-coupling reactions involving this compound.

Precursor for Specific Pyridazine Derivatives

Beyond its use as a general building block, this compound is a key starting material for the synthesis of specific pyridazine derivatives with established biological or industrial importance.

3,6-Dihalopyridazines, including this compound, have been utilized in the synthesis of sulfanilamidopyridazines. wisc.edu These compounds are a class of sulfa drugs, which are synthetic antimicrobial agents. The synthesis involves the reaction of a 3,6-dihalopyridazine with sulfanilamide (B372717). wisc.edu For instance, 3,6-dichloropyridazine (B152260), a closely related compound, is reacted with sulfanilamide in the presence of a base to produce 3-sulfanilamido-6-chloropyridazine. This intermediate can then be further modified. A similar pathway is applicable using this compound. wisc.edu These sulfa drugs function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase in microorganisms, thereby blocking the synthesis of folic acid, which is essential for their growth and replication. nih.gov

Synthesis of 3,6-Dimethylpyridazine (B183211)

The synthesis of 3,6-dimethylpyridazine from this compound is typically achieved through a double cross-coupling reaction. The two bromine atoms on the pyridazine core are substituted with methyl groups using organometallic reagents in the presence of a transition metal catalyst, most commonly palladium. Methodologies such as the Suzuki-Miyaura and Stille couplings are well-suited for this transformation.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. libretexts.org In this context, this compound is reacted with a methylboron reagent, such as methylboronic acid or its esters (e.g., potassium methyltrifluoroborate), under basic conditions. The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or pre-formed, such as tetrakis(triphenylphosphine)palladium(0). libretexts.orgbeilstein-journals.org The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. libretexts.org

Alternatively, the Stille coupling offers another robust route, employing an organotin reagent like trimethyltin (B158744) chloride as the methyl source. organic-chemistry.org Similar to the Suzuki coupling, the Stille reaction is catalyzed by a palladium complex and proceeds through a comparable catalytic cycle. organic-chemistry.org While effective, the primary drawback of the Stille coupling is the toxicity associated with organotin compounds. organic-chemistry.org

The general reaction scheme for the synthesis of 3,6-dimethylpyridazine is presented below, followed by a table summarizing typical reaction conditions based on analogous transformations of dihaloheterocycles. beilstein-journals.orgmdpi.comnih.gov

General Reaction Scheme:

Scheme 1: Synthesis of 3,6-Dimethylpyridazine via Palladium-Catalyzed Cross-Coupling.

Table 1: Typical Reaction Conditions for the Synthesis of 3,6-Dimethylpyridazine

Click to view table

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Methyl Source | Methylboronic acid or its esters | Trimethyltin chloride or Hexamethylditin |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ |

| Ligand | PPh₃, PCy₃, SPhos | PPh₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Not always required; co-catalysts like Cu(I) salts may be used |

| Solvent | Toluene, Dioxane, DMF, often with water | Toluene, DMF, THF |

| Temperature | 80-120 °C | 90-110 °C |

| This table is a compilation of typical conditions reported for cross-coupling reactions on similar dihaloheterocyclic substrates. beilstein-journals.orgorganic-chemistry.orgmdpi.comnih.gov |

Multi-component Reactions and Tandem Processes Utilizing this compound

The structure of this compound is ideally suited for use in multi-component and tandem (or sequential) reactions, which are powerful strategies in modern organic synthesis that enhance molecular complexity in a single operation. researchgate.netmdpi.com These processes offer significant advantages, including improved atom economy, reduced reaction times, and simplified purification procedures by avoiding the isolation of intermediates.

A prominent application is the one-pot, sequential cross-coupling to generate unsymmetrically substituted pyridazines. By carefully controlling reaction conditions or utilizing the differential reactivity of the coupling partners, two different substituents can be introduced in a stepwise manner. For instance, a first Stille or Suzuki coupling can be performed at one of the C-Br positions, followed by the addition of a second, different organometallic reagent for a subsequent coupling at the remaining C-Br bond. mdpi.comsci-hub.se This approach allows for the rapid synthesis of diverse libraries of 3,6-disubstituted pyridazines, which would otherwise require more complex, multi-step syntheses. sci-hub.se

Table 2: Illustrative One-Pot Sequential Suzuki-Suzuki Coupling

Click to view table

| Step | Reagent 1 | Reagent 2 | Product |

| 1 | Arylboronic Acid A | - | 3-Aryl-6-bromopyridazine |

| 2 | - | Arylboronic Acid B | 3-Aryl-6-Aryl'-pyridazine |

| This table illustrates a conceptual one-pot, two-step sequence for synthesizing unsymmetrical diarylpyridazines. mdpi.com |

Beyond simple sequential couplings, this compound can participate in more intricate tandem reactions that construct complex fused heterocyclic systems. One such advanced strategy is the Suzuki-aza-Wittig tandem reaction. researchgate.net In this process, a Suzuki coupling is first used to introduce a functionalized aryl group (e.g., an ortho-azidophenyl group) onto the pyridazine core. The resulting intermediate can then undergo an in-situ aza-Wittig reaction, where the azide (B81097) reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane. This highly reactive intermediate subsequently undergoes an intramolecular cyclization, leading to the formation of a new fused ring system, such as pyridazino[4,5-c]quinolinones. researchgate.net This powerful sequence combines C-C bond formation, C-N bond formation, and heterocyclization in a single, efficient process.

General Reaction Scheme:

Scheme 2: Conceptual Tandem Suzuki-Aza-Wittig Reaction for Fused Heterocycle Synthesis. researchgate.net

These examples highlight the utility of this compound as a platform for synthetic innovation, enabling the efficient assembly of complex and functionally rich molecules through the strategic application of tandem and multi-component reaction sequences. researchgate.netuni-muenchen.de

3,6 Dibromopyridazine in Medicinal Chemistry Research

Scaffold for Biologically Active Compounds

The 3,6-dibromopyridazine framework is a foundational scaffold for the development of numerous biologically active compounds. researchgate.net The two bromine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions and allowing for diverse chemical modifications at the 3 and 6 positions. This versatility enables researchers to create extensive libraries of pyridazine (B1198779) derivatives to explore for various therapeutic targets. zcpc.net

Researchers have utilized this compound as a precursor in the creation of targeted drug delivery systems. chemimpex.com These systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, which can increase efficacy and reduce side effects. nih.govrsc.org The reactive nature of this compound allows it to be incorporated into larger, more complex molecules that can be attached to targeting ligands such as antibodies or peptides. chemimpex.comnih.gov These ligands guide the drug-carrying molecule to its specific target, such as a receptor overexpressed on cancer cells. nih.gov The stability and compatibility of the pyridazine core under various reaction conditions make it a preferred choice for chemists synthesizing these advanced delivery systems. chemimpex.com

The pyridazine scaffold, often derived from this compound, is a key component in the development of potential drug candidates and small molecule drugs, particularly in oncology. nih.govnih.gov By substituting the bromine atoms with various functional groups, medicinal chemists can synthesize novel 3,6-disubstituted pyridazine derivatives and evaluate their anti-proliferative activities. nih.govnih.gov

One study reported the synthesis of a series of 3,6-disubstituted pyridazines and their evaluation for in vitro anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). nih.gov Several of these compounds demonstrated significant anti-proliferative action, with some showing submicromolar growth inhibition. nih.gov The results indicated that these pyridazine derivatives could serve as a promising scaffold for developing new anticancer agents, particularly targeting cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

| Compound | Target Cell Line (Breast Cancer) | IC50 (µM) | CDK2 Inhibition IC50 (nM) |

|---|---|---|---|

| 11e | T-47D | 1.15 ± 0.04 | 151 |

| 11h | T-47D | 1.54 ± 0.05 | 43.8 |

| 11l | T-47D | 0.89 ± 0.03 | 55.6 |

| 11m | T-47D | 0.43 ± 0.01 | 20.1 |

The pyridazine ring is a critical pharmacophore—the essential part of a molecule's structure responsible for its biological activity—in the design of specific enzyme and pathway inhibitors. dovepress.com A notable example is its use in developing inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. nih.govnih.govdrugs.com

In one study, researchers designed and synthesized a series of dimethylpyridazine compounds as novel Hedgehog signaling pathway inhibitors. nih.gov They replaced the core structure of a known inhibitor, Taladegib, with the dimethylpyridazine scaffold. The resulting derivatives showed potent Hh signaling inhibitory activity, with several compounds exhibiting nanomolar IC50 values. nih.gov This demonstrates the utility of the pyridazine core as a pharmacophore for potent and selective inhibitors.

| Compound | Hedgehog Signaling Inhibition IC50 (nM) |

|---|---|

| Taladegib (Lead Compound) | 2.51 |

| 11a | 11.3 |

| 11b | 4.52 |

| 11c | 2.33 |

| 11d | 3.56 |

The synthesis of novel pyridazine derivatives from precursors like this compound has yielded compounds with a broad spectrum of therapeutic activities. nih.govnih.gov The pyridazine nucleus is associated with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.gov

For instance, a series of novel 3,6-disubstituted pyridazine derivatives were designed and synthesized to target the c-Jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer. nih.gov One compound from this series exhibited significant growth inhibition against a majority of the NCI-60 cancer cell lines and showed in vivo anticancer activity in an animal model. nih.govnih.gov Another study focused on synthesizing new pyridazine derivatives for evaluation against the Hepatitis A virus (HAV), with one compound showing a notable effect. nih.gov These examples highlight the successful synthesis of therapeutically active molecules built upon the pyridazine scaffold. nih.gov

Design and Optimization of this compound Derivatives for Pharmacological Applications

The process of drug discovery involves the continuous design and optimization of lead compounds to improve their pharmacological profiles. nih.gov Derivatives of this compound are subjected to this process, where chemists systematically modify the substituents at the 3 and 6 positions to enhance properties like potency, selectivity, and pharmacokinetic characteristics (ADME - absorption, distribution, metabolism, and excretion). nih.govnih.gov

Computational tools and in silico studies, such as molecular docking, are often employed to predict how different structural modifications will affect the binding of the molecule to its biological target. nih.gov This rational design approach helps in prioritizing the synthesis of compounds that are most likely to have improved activity. nih.gov For example, in the development of pyridazine-based CDK2 inhibitors, an in silico study proposed CDK2 as a probable target and explored the binding interactions within the active site, guiding the optimization process. nih.gov The goal is to develop a final drug candidate with a desirable balance of efficacy and drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are extensively applied to pyridazine derivatives. nih.govcollaborativedrug.com SAR analysis involves systematically altering parts of a molecule's structure and observing the effect on its biological activity. drugdesign.org This process helps identify the key chemical features required for the desired pharmacological effect. nih.govcollaborativedrug.com

For the 3,6-disubstituted pyridazine derivatives, SAR studies reveal how the nature of the groups at these two positions influences their activity. For instance, in the development of Hedgehog pathway inhibitors, researchers investigated the effect of different cyclic amine linkers and aromatic rings. nih.gov They found that a piperidin-4-amine moiety was the optimal linker between the dimethylpyridazine core and the benzoyl group. nih.gov Similarly, in the study of anticancer pyridazines, SAR analysis of the synthesized compounds helped to understand which substituents led to higher potency against specific cancer cell lines. nih.gov This knowledge is crucial for the rational design of more effective therapeutic agents. mdpi.com

Applications of 3,6 Dibromopyridazine in Materials Science and Functional Materials

Incorporation into Polymeric Materials and Copolymers

The ability to polymerize 3,6-Dibromopyridazine or use it as a monomer in copolymers has led to the development of sophisticated polymeric systems with unique functionalities.

A novel strategy in the design of high-performance organic semiconductors involves the creation of "all-acceptor" polymers. rsc.org In this approach, a polymer backbone is constructed by linking different types of electron-accepting units. The pyridazine (B1198779) moiety, derived from this compound, can serve as a "moderate acceptor" in what is known as a "moderate A-weak A (mA-wA)" architecture. rsc.org This design, which integrates noncovalent intramolecular interactions, allows for precise engineering of the polymer's electronic structure. rsc.org

This architecture results in polymers with both high-lying highest occupied molecular orbitals (HOMO) and low-lying lowest unoccupied molecular orbitals (LUMO), a crucial feature for facilitating the transport of both holes and electrons. rsc.org Consequently, these pyridazine-containing polymers exhibit excellent ambipolar charge transport characteristics, making them highly suitable for organic field-effect transistors (OFETs). rsc.org Research has demonstrated that these materials achieve high and well-balanced mobilities for both holes and electrons. rsc.org

Performance of Pyridazine-Based All-Acceptor Polymers in OFETs

| Device Substrate | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Standard (Rigid) | 0.39 | 0.30 |

| Polyethylene Terephthalate (Flexible) | 0.26 | 0.32 |

Table 1. Charge carrier mobilities for ambipolar OFETs fabricated with pyridazine-based all-acceptor polymers on both rigid and flexible substrates, showcasing the material's high performance and versatility. rsc.org

Polymeric carbon nitride (PCN) is a promising metal-free photocatalyst for hydrogen production from water splitting, but its efficiency is often limited by rapid recombination of photogenerated charge carriers. cjsc.ac.cn To overcome this, researchers have developed modification strategies, including the integration of conjugated monomers like this compound into the PCN framework.

This molecular grafting technique enhances the photocatalytic activity of PCN under visible light by promoting charge transfer and separation. The introduction of the pyridazine unit modifies the electronic structure of the material, leading to a significant boost in performance. One study found that the hydrogen evolution rate (HER) of a modified PCN was approximately nine times higher than that of the pure, unmodified PCN. researchgate.net

Photocatalytic Hydrogen Evolution Rate (HER) of PCN

| Material | Hydrogen Evolution Rate (μmol/h) | Enhancement Factor |

|---|---|---|

| Pure Polymeric Carbon Nitride (PCN) | 77.9 | 1x |

| Modified PCN | 701.2 | ~9x |

Table 2. Comparison of the photocatalytic hydrogen evolution rate between pure PCN and a PCN material modified by incorporating a conjugated monomer, demonstrating a significant enhancement in catalytic activity. researchgate.net

Precursor for Organic Electronic Devices

The electron-accepting properties of the pyridazine ring make this compound an important precursor for synthesizing organic molecules used in a variety of electronic devices.

In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), molecular design is key to efficiency. rsc.org Many high-performance organic dyes are based on a Donor-Acceptor-π-bridge-Acceptor (D-A-π-A) structure. rsc.org Pyridazine-containing heterocycles, which can be synthesized from this compound, have been explored as the internal electron acceptor (A) component in such dyes.

Research into these novel sensitizers has shown that the powerful electron-withdrawing nature of the pyridazine-based unit can successfully be incorporated. However, this high electron deficiency can also be a drawback, sometimes leading to lower light-harvesting capabilities by the dye, which results in modest power conversion efficiencies (PCE). rsc.org This finding is crucial, as it guides the future design of sensitizer (B1316253) molecules, indicating a need to balance the electron-accepting strength to optimize solar cell performance. rsc.org

The performance of Organic Light-Emitting Diodes (OLEDs) is highly dependent on the materials used in the emissive layer. rsc.org The electron-deficient pyridazine core, accessible from this compound, is a valuable building block for creating bipolar host materials and emitters for OLEDs. sci-hub.sefrontiersin.org By incorporating the pyridazine moiety into a larger molecular structure, often alongside electron-donating units like carbazole, it is possible to create materials with balanced charge transport properties. sci-hub.se

This "donor-acceptor" design helps to efficiently recombine holes and electrons in the emissive layer, leading to high quantum efficiencies. rsc.orgsci-hub.se Green phosphorescent OLEDs using pyridazine-derived bipolar hosts have achieved high quantum efficiencies of 15.5%. sci-hub.se Furthermore, pyridazine-based emitters have been developed for thermally activated delayed fluorescence (TADF) applications, with one such emitter used in an OLED that demonstrated an external quantum efficiency of over 5.8%. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of these devices is dictated by the semiconductor material used. As detailed previously (Section 6.1.1), polymers derived from precursors like this compound have been specifically engineered for this purpose. rsc.org

The "all-acceptor" polymers that incorporate the pyridazine unit have demonstrated the balanced ambipolar transport necessary for high-performance OFETs. These materials enable the fabrication of transistors that can efficiently conduct both positive (hole) and negative (electron) charges, with mobilities reaching up to 0.39 cm² V⁻¹ s⁻¹ and 0.32 cm² V⁻¹ s⁻¹, respectively. rsc.org The success of these pyridazine-based polymers in OFETs highlights the effectiveness of using this compound as a foundational block for advanced semiconducting materials. rsc.orgnsf.gov

Catalytic Applications and Ligand Synthesis

While this compound is not typically used as a catalyst itself, it serves as a crucial starting material for the synthesis of sophisticated ligands that can coordinate with metal centers to form active catalysts. The two bromine atoms on the pyridazine ring are excellent leaving groups, facilitating cross-coupling reactions that allow for the introduction of more complex coordinating moieties.

The pyridazine core is a desirable feature in ligand design due to its electron-deficient nature and its ability to act as a bidentate N,N'-donor. By replacing the bromine atoms with other functional groups, ligands with tailored electronic and steric properties can be synthesized. These ligands are instrumental in homogeneous catalysis, influencing the reactivity, selectivity, and stability of the metal catalyst. nih.gov

A prominent example of ligands derived from a pyridazine structure involves the synthesis of 3,6-di(2-pyridyl)pyridazine. researchgate.net While not synthesized directly from this compound in all cases, this structure illustrates the utility of the 3,6-disubstituted pyridazine core in coordination chemistry. These types of ligands can coordinate with metal ions like copper(I) or silver(I) to form highly ordered supramolecular structures, such as [2x2] grid-like metal complexes. researchgate.net The defined geometry and electronic environment of these complexes make them promising candidates for applications in catalysis, molecular recognition, and materials science. researchgate.net

The general synthetic strategy to access such functional ligands from this compound would involve reactions like the Suzuki or Stille cross-coupling, where the bromine atoms are substituted with pyridine (B92270) rings or other coordinating groups. The resulting polydentate ligands can then be used to create well-defined metal complexes for various catalytic transformations.

Table 1: Examples of Pyridazine-Based Ligand Derivatives and Their Applications

| Ligand Type | Metal Ions | Resulting Structure | Potential Application |

|---|---|---|---|

| 3,6-di(2-pyridyl)pyridazine | Copper(I), Silver(I) | [2x2] Grid-like complexes | Catalysis, Self-assembly |

| Functionalized Pyridazines | Platinum, Nickel | Binuclear metal complexes | Catalysis |

| Pyridazine-functionalized organosilica | Lanthanide ions | Hybrid materials | Emissive materials |

This table is illustrative of pyridazine derivatives and is based on findings related to the 3,6-di(2-pyridyl)pyridazine core structure. researchgate.net

Functionalization of Graphene-based Materials for Polymer Synthesis

The functionalization of graphene and its derivatives (like graphene oxide) is a critical step for its application in polymer nanocomposites, as it improves dispersion and enhances the interfacial interaction between the filler and the polymer matrix. researchgate.netnih.gov Although specific research detailing the use of this compound for this purpose is not extensively documented, its chemical structure offers significant potential for the covalent functionalization of graphene-based materials.

The reactive C-Br bonds in this compound can be exploited in several ways for polymer synthesis on graphene surfaces:

Initiator for Surface-Initiated Polymerization: The bromine atoms could potentially act as initiating sites for surface-initiated atom transfer radical polymerization (SI-ATRP). In this "grafting from" approach, the this compound molecule would first be covalently attached to the graphene surface. Subsequently, polymer chains would grow directly from these immobilized initiators, leading to a high density of polymer brushes on the graphene sheet. This method provides excellent control over the polymer chain length and density. researchgate.net

Linking Agent: The pyridazine derivative can be used as a bifunctional linker. One bromine atom could react with functional groups on a modified graphene surface (e.g., hydroxyl or amine groups on graphene oxide), while the second bromine atom remains available for further reaction, such as initiating polymerization or coupling with a pre-formed polymer chain in a "grafting to" approach.

The incorporation of the nitrogen-containing pyridazine ring onto the graphene surface could also impart desirable properties to the final composite material, such as altered electronic characteristics or improved thermal stability. The resulting polymer-graphene composites could see applications in areas requiring lightweight materials with enhanced mechanical strength and thermal properties. nih.govnih.gov

Table 2: Potential Strategies for Graphene Functionalization with this compound

| Functionalization Method | Role of this compound | Polymer Synthesis Approach | Potential Benefit |

|---|---|---|---|

| Covalent Attachment & Initiation | Immobilized Initiator | "Grafting From" (e.g., SI-ATRP) | High polymer grafting density, strong interfacial adhesion |

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. tcichemicals.comtcichemicals.com They are constructed from organic building blocks (linkers) connected by strong covalent bonds. The choice of linker determines the geometry, pore size, and functionality of the resulting COF.

This compound possesses key features that make it a promising, albeit not yet widely reported, candidate as a linker for COF synthesis. As a linear, ditopic linker, it can connect with other monomers to form extended two-dimensional (2D) or three-dimensional (3D) networks. The synthesis of COFs relies on reversible reactions that allow for error correction and the formation of crystalline materials. researchgate.net While reactions directly involving the C-Br bonds are typically irreversible, this compound can be chemically modified into other functional groups suitable for dynamic covalent chemistry.

For instance, the bromine atoms can be converted to boronic acid, amine, or aldehyde functionalities via established organic reactions. The resulting pyridazine-based linkers could then participate in common COF-forming reactions:

Boronic Acid Derivative: Condensation with polyol linkers (e.g., catechols) to form boronate ester-linked COFs.

Diamine Derivative: Condensation with dialdehyde (B1249045) or trialdehyde linkers to form highly stable imine-linked COFs.

Dialdehyde Derivative: Condensation with diamine or triamine linkers to also form imine-linked COFs.

The inclusion of the electron-deficient pyridazine unit within the COF backbone is expected to bestow specific electronic properties, making such materials potentially useful for applications in gas storage, catalysis, and organic electronics. tcichemicals.com Furthermore, the nitrogen atoms in the pyridazine ring can act as metal-coordination sites, allowing for post-synthetic modification of the COF with metal ions to create catalytic centers. researchgate.net

Table 3: Potential of this compound Derivatives as COF Linkers

| Derivative of this compound | Co-Linker Functional Group | Resulting COF Linkage | Potential COF Properties |

|---|---|---|---|

| Pyridazine-3,6-diboronic acid | Hydroxyl (-OH) | Boronate Ester | High crystallinity, thermal stability |

| 3,6-Diaminopyridazine | Aldehyde (-CHO) | Imine | High chemical stability |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment of protons and carbons, offering a detailed molecular blueprint.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For the parent compound, 3,6-dibromopyridazine, the molecular structure results in a simplified spectrum due to chemical equivalence.

Research Findings: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits a singlet peak at approximately 7.52 ppm. chemicalbook.com This singlet corresponds to the two chemically equivalent protons on the pyridazine (B1198779) ring. chemicalbook.com The symmetrical nature of the molecule means that both protons (at positions 4 and 5) experience the same electronic environment, and thus resonate at the same frequency.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.52 | Singlet | 2H | H-4, H-5 |

Solvent: CDCl₃

In substituted derivatives of this compound, the symmetry is broken, leading to more complex spectra. For instance, in 3-bromo-6-(2,3-dichlorophenyl)pyridazine, the pyridazine protons are no longer equivalent and appear as part of a multiplet, alongside signals from the dichlorophenyl ring protons. ambeed.com

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of a molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides crucial information about the number and types of carbon atoms present. huji.ac.il

Research Findings: The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows two distinct signals. chemicalbook.com The signal around 147.7 ppm is assigned to the two equivalent bromine-bearing carbons (C-3 and C-6), while the peak at approximately 133.5 ppm corresponds to the two equivalent carbons bearing hydrogen atoms (C-4 and C-5). chemicalbook.com The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms. oregonstate.edu Quaternary carbons, those not attached to protons, often show weaker signals. huji.ac.il

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~147.7 | C-3, C-6 |

| ~133.5 | C-4, C-5 |

Solvent: CDCl₃ chemicalbook.com

While the planar and aromatic nature of the pyridazine ring limits the complexity of stereochemistry and conformation in the parent molecule, advanced NMR techniques become vital for more complex derivatives. Techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for elucidating the three-dimensional structure and preferred conformations of larger molecules incorporating the this compound scaffold. diva-portal.org These methods are particularly important in medicinal chemistry for understanding how a molecule's shape influences its biological activity. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org

Research Findings: The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion, which is a key signature for dibrominated compounds. The molecular ion peak confirms the molecular weight of the compound to be approximately 238 g/mol . chemicalbook.comsigmaaldrich.com

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the heterocyclic ring's cleavage. researchgate.net The fragmentation pattern provides a fingerprint that can confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.govchemrxiv.org

Research Findings: For this compound, HRMS can distinguish its exact molecular formula (C₄H₂Br₂N₂) from other potential formulas with the same nominal mass. An experimental mass measurement for the protonated molecule [M+H]⁺ was found to be 238.8633, which is in close agreement with the calculated value of 238.8637, confirming the elemental composition. chemicalbook.com

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 238.8637 | 238.8633 | C₄H₃Br₂N₂⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules like polymers, as it causes minimal fragmentation. nih.govsigmaaldrich.com

Research Findings: While direct MALDI-TOF MS studies on this compound itself are not common due to its small size, this technique is invaluable for characterizing polymers that incorporate this pyridazine unit. nih.gov If this compound is used as a monomer or a functional component in a polymer chain, MALDI-TOF MS can provide detailed information about the resulting polymer. sigmaaldrich.com This includes the determination of the average molecular weight, the mass of the repeating monomer unit, and the identity of the end groups of the polymer chains. nih.gov The ability to resolve individual polymer chains in the mass spectrum allows for a detailed assessment of polymer purity and structure. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound can be interpreted by assigning absorption bands to the specific vibrational modes of its constituent bonds and the pyridazine ring system.

The key functional regions in the IR spectrum of this compound include:

Aromatic C-H Stretching: The C-H bonds on the pyridazine ring give rise to stretching vibrations that typically appear above 3000 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the ring C-H bonds occur at lower frequencies, providing information about the substitution pattern.

C-Br Stretching: The carbon-bromine bonds are expected to show a strong absorption in the far-infrared or fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Vibrational Modes for this compound

| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment | Description |

| 3100 - 3050 | ν(C-H) | Aromatic C-H stretching |

| 1570 - 1550 | ν(C=C) / ν(C=N) | Ring stretching |

| 1420 - 1380 | ν(C=C) / ν(C=N) | Ring stretching |

| 1200 - 1150 | δ(C-H) | In-plane C-H bending |

| 900 - 850 | γ(C-H) | Out-of-plane C-H bending |

| 700 - 500 | ν(C-Br) | C-Br stretching |

Data are predicted based on the analysis of related halogenated pyridazines. researchgate.netresearchgate.net

Linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules within an ordered solid-state sample. This method involves measuring the differential absorption of plane-polarized infrared light by an aligned sample. The sample can be oriented, for example, by suspension in a nematic liquid crystal host.

In this technique, the sample is irradiated with IR light polarized parallel and then perpendicular to the orientation axis of the sample. The resulting IR-LD spectrum reveals information about the spatial orientation of the transition dipole moments for specific molecular vibrations. By analyzing the dichroism of various absorption bands, one can deduce the arrangement and average orientation of the guest molecules (this compound) within the host matrix. This provides critical data on solid-state packing and intermolecular alignment that is not accessible from standard IR spectroscopy of isotropic samples. While no specific IR-LD studies on this compound are documented, the technique is highly applicable for analyzing its solid-state conformation and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. For N-heterocyclic aromatic compounds like this compound, the most significant transitions involve the promotion of electrons from non-bonding (n) or π bonding molecular orbitals to π* antibonding molecular orbitals.

The pyridazine ring system gives rise to two main types of electronic transitions:

n → π Transitions:* These involve the excitation of a non-bonding electron from one of the nitrogen lone pairs to an antibonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions.

π → π Transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally higher in energy (shorter wavelength) and have a much higher molar absorptivity (intensity).

The absorption spectrum of the parent pyridazine molecule shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength. acs.org The presence of two bromine atoms in this compound is expected to cause a bathochromic (red) shift in these absorption maxima. This is because bromine, as a substituent with lone pairs, can donate electron density to the aromatic system (an auxochromic effect), which slightly raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for the transition.

Table 2: Electronic Transitions for Pyridazine (Parent Compound)

| Transition Type | Wavelength (λmax) | Solvent | Description |

| n → π | ~340 nm | Gas Phase | Promotion of a nitrogen lone-pair electron to a π orbital. acs.org |

| π → π | ~246 nm | Gas Phase | Promotion of a π electron to a π orbital. acs.org |

The absorption maxima for this compound are expected to be shifted to longer wavelengths due to the auxochromic effect of the bromine substituents.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. The angles and intensities of the diffracted beams are directly related to the crystal lattice structure.

Powder XRD (PXRD) is used to analyze polycrystalline samples. It provides a characteristic "fingerprint" of the crystalline phases present, allowing for phase identification, determination of lattice parameters, and assessment of sample purity. For this compound, PXRD would confirm its crystalline nature and provide initial structural information.

Single-crystal X-ray diffraction (SCXRD) provides the definitive atomic-level structure of a molecule. carleton.edu By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to determine the precise coordinates of every atom (excluding hydrogen in some cases), leading to accurate measurements of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would provide definitive structural information, including:

Molecular Geometry: Confirmation of the planarity of the pyridazine ring and the precise bond lengths of C-C, C-N, N-N, C-H, and C-Br bonds.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions, such as halogen bonding (Br···N), π-π stacking, or C-H···N hydrogen bonds, which govern the crystal's supramolecular architecture.

Crystallographic Data: The crystal system, space group, and unit cell dimensions.

While a specific crystal structure for this compound is not found in publicly accessible databases, the data obtained from such a study would be presented in a standardized format as shown in the table below.

Table 3: Representative Data from a Single-Crystal XRD Analysis

| Parameter | Expected Information for this compound |

| Chemical Formula | C₄H₂Br₂N₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | N-N, N=C, C-C, C-Br, C-H |

| Bond Angles (°) | C-N-N, N-N-C, C-C-C, N-C-Br |

| Intermolecular Contacts | e.g., Br···N distance and angle for halogen bonding |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photocatalytic Activity

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. Molecules like this compound, which have a closed-shell electronic structure in their ground state (all electrons are paired), are diamagnetic and therefore EPR-silent.

However, EPR spectroscopy is an indispensable tool for studying the reactivity of this compound, particularly in processes where radical intermediates are formed, such as in photocatalysis. For example, under visible light irradiation in the presence of a suitable photocatalyst, this compound could undergo reactions involving the formation of radical species.

Potential applications of EPR in studying this compound include:

Radical Intermediate Detection: If this compound is involved in a photocatalytic reaction, EPR could be used to detect and identify transient radical intermediates. For instance, a pyridazinyl radical could be formed via a photoinduced halogen-atom transfer (XAT) process. acs.org

Spin Trapping: Because many radical intermediates are highly reactive and short-lived, a technique called spin trapping is often employed. A "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. This would allow for the indirect identification of radicals generated from this compound.

Photocatalyst Characterization: EPR can be used to study the photocatalyst itself, for example, by detecting photogenerated charge carriers (trapped electrons and holes) or paramagnetic active sites that are involved in the reaction with this compound.

Therefore, while EPR cannot characterize the ground-state this compound molecule, it is a crucial technique for elucidating its reaction mechanisms in photocatalytic and other radical-mediated processes.

Theoretical and Computational Studies of 3,6 Dibromopyridazine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei. For 3,6-Dibromopyridazine, these calculations reveal details about its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. uci.edu The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural properties. nih.govnih.gov

Geometry optimization is a key application of DFT, used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. scirp.orgnih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. A frequency calculation is then typically performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations for Halogenated Heterocycles This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive. DFT calculations are routinely used to compute the energies of these orbitals. scirp.org For a related compound, 3-bromo-2-hydroxypyridine, DFT calculations yielded a HOMO-LUMO gap of approximately 5.4 eV, indicating significant stability. mdpi.com Similar calculations for this compound would provide quantitative insight into its electronic characteristics. From these orbital energies, important global reactivity descriptors can be derived.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table illustrates the parameters derived from FMO analysis. The values are representative and based on similar molecules.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide a detailed view of the dynamic behavior of a system, which is crucial for understanding processes like conformational changes, solvation effects, and interactions with other molecules. mdpi.com